N-(2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenoxyphenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c25-22(19-12-6-7-15-24(19)30(26,27)21-14-8-16-29-21)23-18-11-4-5-13-20(18)28-17-9-2-1-3-10-17/h1-5,8-11,13-14,16,19H,6-7,12,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMXUAIHJMQTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated aromatic compound.
Attachment of the Thiophen-2-ylsulfonyl Group: The thiophen-2-ylsulfonyl group can be attached via a sulfonylation reaction, where a thiophene derivative reacts with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
N-(2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- The 2-phenoxyphenyl group in the target compound likely increases steric bulk compared to smaller heterocycles (e.g., thiazole in ), which may influence target selectivity.
- Chlorine substitution in could enhance intermolecular interactions (e.g., halogen bonding) absent in the target compound.
Sulfonyl Group Modifications
The thiophen-2-ylsulfonyl group is a critical pharmacophore. Comparisons with sulfonyl variants:
Key Observations :
- Thiophene sulfonyl groups (target compound) balance electronic effects and steric demand compared to bulkier benzylsulfonyl groups .
- Sulfonyl-free analogs (e.g., ) lack a key functional group for protease or kinase inhibition, common in sulfonamide-containing drugs.
Stereochemical Variations
Piperidine-2-carboxamides exhibit stereochemistry-dependent activity. Examples from evidence:
Key Observations :
- The target compound’s stereochemistry is unspecified in the evidence, but precedents (e.g., ) suggest that stereochemical control is critical for optimizing pharmacokinetic properties.
Physicochemical and Crystallographic Properties
highlights the role of aromatic ring dihedral angles in crystal packing and solubility:
Biological Activity
N-(2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The compound features a piperidine core substituted with a phenoxyphenyl moiety and a thiophenesulfonyl group. Its structural complexity allows for interactions with various biological targets, making it a candidate for diverse pharmacological activities.
The biological activity of this compound can be attributed to its ability to modulate several key signaling pathways:
- Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer progression. For instance, compounds with similar structures have shown activity against VEGFR-2 and ERK kinases, which are critical in tumor growth and metastasis .
- Anti-inflammatory Effects : The presence of the thiophene sulfonyl group may enhance anti-inflammatory properties by inhibiting pro-inflammatory cytokines, similar to other derivatives in its class.
- Antimicrobial Activity : Some related compounds have demonstrated antibacterial properties, indicating that this compound could also exhibit similar effects against pathogenic bacteria .
In Vitro Studies
In vitro experiments have been conducted to evaluate the compound's cytotoxicity and efficacy against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 11.3 | Induction of apoptosis via kinase inhibition |
| K562 (leukemia) | 4.5 | Multikinase inhibition |
These results indicate that the compound possesses potent anti-proliferative effects, particularly against K562 cells, which are known for their hyperactivity of multiple kinases .
Case Studies
Recent research has highlighted the potential of similar compounds in clinical settings:
- Case Study 1 : A study involving a derivative with structural similarities demonstrated significant tumor reduction in mouse models when administered at therapeutic doses. The mechanism was attributed to the inhibition of VEGFR signaling pathways.
- Case Study 2 : Another derivative was evaluated for its anti-inflammatory properties in a rat model of arthritis, showing reduced symptoms and inflammation markers after treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
